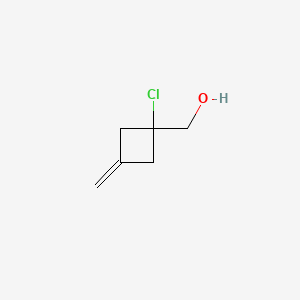![molecular formula C6H6Br2N2 B13478033 1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13478033.png)
1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound that features a fused ring system combining a pyrrole and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves the bromination of a pyrroloimidazole precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azido, thiocyano, or other substituted derivatives.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole involves its interaction with biological targets, such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole: Similar structure but different bromination pattern.
3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid: Contains a carboxylic acid group, offering different reactivity and applications.
Uniqueness
1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthetic and medicinal chemistry applications .
Properties
Molecular Formula |
C6H6Br2N2 |
|---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
1,3-dibromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole |
InChI |
InChI=1S/C6H6Br2N2/c7-5-4-2-1-3-10(4)6(8)9-5/h1-3H2 |
InChI Key |
CUNLVLDOPSMILB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=C(N2C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



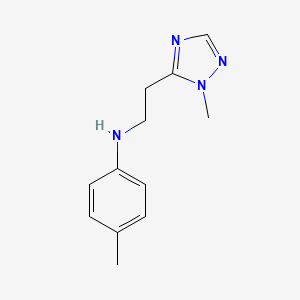


![5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one](/img/structure/B13477978.png)
![5-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13477980.png)
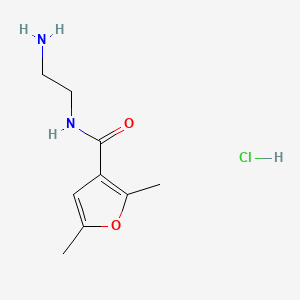
![Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)
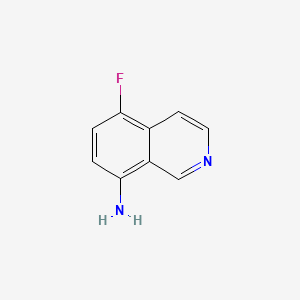
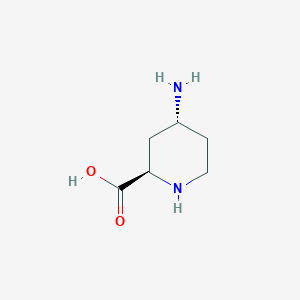

![Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-](/img/structure/B13478027.png)
